Nizofenone fumarate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3.C4H4O4/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22;5-3(6)1-2-4(7)8/h5-13H,3-4,14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQAUUIBFFFOOV-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54533-85-6 (Parent) | |
| Record name | Nizofenone fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048637 | |
| Record name | Nizofenone fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54533-86-7, 93929-95-4 | |
| Record name | Methanone, (2-chlorophenyl)[2-[2-[(diethylamino)methyl]-1H-imidazol-1-yl]-5-nitrophenyl]-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54533-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nizofenone fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC315856 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nizofenone fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIZOFENONE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I1Z517Z3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuroprotective Mechanisms of Nizofenone Fumarate: A Technical Guide for Researchers
This guide provides an in-depth exploration of the multifaceted mechanism of action of Nizofenone fumarate, a potent neuroprotective agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to elucidate how Nizofenone confers protection against cerebral injury, particularly in the context of ischemia and hypoxia.
Introduction: The Challenge of Neuroprotection in Cerebral Ischemia
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal death and neurological deficits.[1][2] This cascade includes energy failure, excitotoxicity, oxidative stress, and inflammation.[2] The development of effective neuroprotective agents that can interrupt these processes remains a critical goal in neurology and pharmacology. Nizofenone, an experimental neuroprotective drug, has demonstrated significant promise in preclinical models by targeting multiple pathways involved in ischemic brain injury.[3][4] This guide will dissect the core mechanisms through which Nizofenone exerts its cerebroprotective effects.
Core Mechanism 1: Preservation of Cerebral Energy Metabolism Under Hypoxic Conditions
A primary insult in cerebral ischemia is the rapid depletion of cellular energy stores. Nizofenone has been shown to counteract this metabolic collapse. In animal models of cerebral anoxia, Nizofenone administration ameliorated the drastic decline in high-energy phosphate compounds like ATP and the accumulation of lactate, a marker of anaerobic metabolism.[5]
Biochemical analysis revealed that Nizofenone helps to maintain the cerebral energy charge potential, which is a key indicator of the cell's energetic health.[5] This preservation of energy metabolism is crucial for maintaining ion gradients and preventing the initial stages of cell death.
Experimental Protocol: Assessing Cerebral Energy Metabolism in a Mouse Model of Anoxia
This protocol outlines a method to evaluate the effect of a neuroprotective agent like Nizofenone on cerebral energy metabolites following chemically-induced anoxia.
Objective: To determine the levels of ATP, ADP, AMP, lactate, and pyruvate in brain tissue following KCN-induced anoxia.
Methodology:
-
Animal Model: Male ICR mice are used.
-
Drug Administration: Nizofenone (e.g., 10 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) 30 minutes prior to the anoxic insult.
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Induction of Anoxia: Potassium cyanide (KCN), a potent inhibitor of cellular respiration, is administered to induce anoxia.
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Tissue Collection: At a predetermined time point following KCN administration, mice are euthanized via microwave irradiation to prevent post-mortem changes in brain metabolites. The brain is rapidly excised and frozen in liquid nitrogen.
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Metabolite Extraction: The frozen brain tissue is homogenized in a solution of perchloric acid to precipitate proteins and extract the acid-soluble metabolites.
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Biochemical Analysis: The concentrations of ATP, ADP, AMP, lactate, and pyruvate in the supernatant are determined using enzymatic assays coupled with spectrophotometry or high-performance liquid chromatography (HPLC).
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Calculation of Energy Charge Potential (ECP): ECP is calculated using the formula: ECP = ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]).
Expected Quantitative Data
The following table summarizes typical findings from such an experiment:
| Metabolite | Control Group | Anoxia + Vehicle Group | Anoxia + Nizofenone Group |
| ATP (nmol/mg protein) | ~2.5 | < 1.0 | ~2.0 |
| Lactate (nmol/mg protein) | ~1.5 | > 10.0 | ~4.0 |
| Energy Charge Potential | ~0.9 | < 0.6 | ~0.8 |
Core Mechanism 2: Attenuation of Excitotoxicity and Lactate Accumulation
Excitotoxicity, primarily mediated by the excessive release of the neurotransmitter glutamate, is a major contributor to neuronal death in ischemia.[2] Nizofenone has been demonstrated to significantly inhibit the ischemic surge in extracellular glutamate.[6] Furthermore, it prevents the post-ischemic accumulation of lactate.[6] This dual action helps to reduce the downstream consequences of excitotoxicity, including calcium overload and the activation of cell death pathways.
Signaling Pathway: Nizofenone's Impact on the Ischemic Cascade
Caption: Nizofenone interrupts the ischemic cascade by inhibiting glutamate release and lactate accumulation.
Core Mechanism 3: Free Radical Scavenging and Antioxidant Properties
The reperfusion phase following an ischemic event can lead to a burst of reactive oxygen species (ROS), causing significant oxidative damage to lipids, proteins, and DNA.[7] Nizofenone is known to act as a free radical scavenger, helping to neutralize these harmful molecules.[7] This antioxidant activity is a key component of its neuroprotective profile, as it helps to preserve the integrity of cellular membranes and organelles. The free radical scavenging activity of Nizofenone is considered to be comparable to that of vitamin E.[3]
Experimental Workflow: Evaluating Free Radical Scavenging Activity
Caption: A typical workflow for assessing the in vitro free radical scavenging activity of Nizofenone using the DPPH assay.
Multifaceted Neuroprotection: A Synthesis of Mechanisms
The neuroprotective efficacy of Nizofenone stems from its ability to act on multiple fronts of the ischemic injury cascade.[8] Beyond the core mechanisms detailed above, evidence suggests that Nizofenone also contributes to:
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Anti-inflammatory actions: By modulating the inflammatory response, Nizofenone can reduce secondary damage caused by immune cells.[7]
-
Enhancement of mitochondrial function: Preserving mitochondrial integrity is crucial for cell survival, and Nizofenone appears to support this.[8]
-
Regulation of calcium levels: By inhibiting glutamate release, Nizofenone indirectly helps in preventing intracellular calcium overload, a key trigger for cell death.[8]
-
Stabilization of the blood-brain barrier (BBB): Maintaining BBB integrity is vital to prevent the influx of harmful substances into the brain parenchyma.[8]
These combined effects make Nizofenone a promising candidate for protecting the brain from a variety of insults, including traumatic brain injury, where it has been shown to improve neurological function in animal models.[9]
Conclusion and Future Directions
Nizofenone fumarate presents a compelling profile as a neuroprotective agent with a multi-pronged mechanism of action. Its ability to preserve cerebral energy metabolism, attenuate excitotoxicity, and scavenge free radicals addresses key pathological events in cerebral ischemia and other neurological injuries. For drug development professionals, Nizofenone serves as a valuable case study in the design of pleiotropic drugs for complex neurological disorders.
Future research should focus on elucidating the precise molecular targets of Nizofenone to further refine our understanding of its mechanism. Additionally, clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients suffering from acute neurological conditions like stroke and traumatic brain injury.
References
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Yasuda, H., Izumi, N., Nakanishi, M., & Maruyama, Y. (1988). Brain protection against oxygen deficiency by nizofenone. Advances in Experimental Medicine and Biology, 222, 403–410. [Link]
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Riljak, V., & Kleteckova, L. (2022). Targeting the Multiple Complex Processes of Hypoxia-Ischemia to Achieve Neuroprotection. International Journal of Molecular Sciences, 23(23), 15302. [Link]
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Zeyduni, A., et al. (2023). Comparing the efficacy in reducing brain injury of different neuroprotective agents following neonatal hypoxia–ischemia in newborn rats: a multi-drug randomized controlled screening trial. Scientific Reports, 13(1), 9425. [Link]
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Nagaoka, A., Suno, M., & Shibota, M. (1987). Effects of idebenone on neurological deficits, local cerebral blood flow, and energy metabolism in rats with experimental cerebral ischemia. Archives of Gerontology and Geriatrics, 6(3), 193-202. [Link]
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Maruyama, Y., et al. (1995). Nizofenone, a neuroprotective drug, suppresses glutamate release and lactate accumulation. European Journal of Pharmacology, 283(1-3), 163-168. [Link]
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Yasuda, H., et al. (1995). Effect of nizofenone on experimental head trauma in mice. General Pharmacology, 26(6), 1353-1357. [Link]
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Zhang, Y., et al. (2015). Free-radical scavenger edaravone treatment confers neuroprotection against traumatic brain injury in rats. Journal of Neurotrauma, 32(1), 54-63. [Link]
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Wang, C. X., et al. (2018). Edaravone, a free radical scavenger, protects neuronal cells' mitochondria from ischemia by inactivating another new critical factor of the 5-lipoxygenase pathway affecting the arachidonic acid metabolism. Brain Research, 1690, 96-104. [Link]
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Alawieh, A., et al. (2020). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? Frontiers in Neurology, 11, 599. [Link]
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Miyamoto, O., et al. (2009). Edaravone, a Free Radical Scavenger, Mitigates Both Gray and White Matter Damages after Global Cerebral Ischemia in Rats. Journal of Pharmacological Sciences, 109(3), 350-357. [Link]
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An In-depth Technical Guide to the Neuroprotective Properties of Nizofenone Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizofenone, a potent neuroprotective agent, has demonstrated significant therapeutic potential in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the multifaceted neuroprotective mechanisms of nizofenone fumarate, with a focus on its ability to mitigate ischemic neuronal injury. We delve into its well-documented roles in the amelioration of cerebral energy metabolism, inhibition of excitotoxicity, and scavenging of detrimental free radicals. This guide is designed to serve as a resource for researchers and drug development professionals, offering not only a thorough understanding of nizofenone's mechanisms of action but also detailed, field-proven experimental protocols for its evaluation. The included methodologies for inducing cerebral ischemia in rodent models, and for quantifying neuronal damage and biochemical markers of neuroprotection, are intended to facilitate the rigorous preclinical assessment of nizofenone and other promising neuroprotective candidates.
Introduction: The Clinical Imperative for Neuroprotection in Ischemic Stroke
Ischemic stroke, characterized by the cessation of blood flow to a region of the brain, remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic brain injury is a complex cascade of events initiated by oxygen and glucose deprivation, leading to energy failure, excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death. While reperfusion therapies are the cornerstone of acute stroke treatment, the therapeutic window is narrow, and reperfusion itself can paradoxically exacerbate injury. This underscores the urgent need for effective neuroprotective agents that can be administered as adjuncts to reperfusion or as standalone therapies to preserve brain tissue at risk.
Nizofenone fumarate has emerged as a promising neuroprotective compound with a multi-modal mechanism of action that addresses several key pathways in the ischemic cascade. This guide will provide an in-depth exploration of these mechanisms and the experimental tools to investigate them.
The Multifaceted Neuroprotective Mechanisms of Nizofenone
Nizofenone's neuroprotective efficacy stems from its ability to concurrently target multiple pathological processes that unfold during cerebral ischemia.
Preservation of Cerebral Energy Metabolism
A hallmark of ischemic injury is a catastrophic decline in cellular energy production. Nizofenone has been shown to ameliorate this anoxic disorder of cerebral energy metabolism. In preclinical studies, nizofenone administration led to the preservation of high-energy phosphate stores (ATP) and glucose concentrations in the brain, while preventing the marked accumulation of lactate, a byproduct of anaerobic glycolysis.[1] This maintenance of the cerebral energy charge potential is a critical factor in preserving neuronal viability during periods of oxygen deficiency.[1]
Attenuation of Excitotoxicity
The ischemic brain experiences a massive release of the excitatory neurotransmitter glutamate. This leads to the overactivation of glutamate receptors, an influx of calcium ions, and a cascade of neurotoxic events. Nizofenone has been demonstrated to inhibit the ischemic release of glutamate.[2] In a rat model of 4-vessel occlusion, nizofenone completely inhibited the ischemia-induced increase in extracellular glutamate levels in the hippocampus.[2] By preventing this initial excitotoxic surge, nizofenone helps to maintain ionic homeostasis and prevent downstream neurotoxic pathways from being activated.
Potent Free Radical Scavenging
The reperfusion phase following an ischemic event, while essential for salvaging tissue, also triggers a burst of reactive oxygen species (ROS) production, leading to significant oxidative stress and lipid peroxidation of cellular membranes. Nizofenone is a potent free radical scavenger, although the specific types of radicals it targets require further elucidation. The ability to neutralize these damaging free radicals is a key component of its neuroprotective profile.
The antioxidant capacity of a compound like nizofenone can be assessed using various in vitro assays. One such common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of an antioxidant to reduce the stable DPPH radical.[3]
Caption: Workflow for DPPH radical scavenging assay.
Inhibition of Apoptotic Cell Death
Neuronal death in the ischemic penumbra, the area of moderately ischemic brain tissue surrounding the core infarct, often occurs via apoptosis, or programmed cell death. While direct evidence for nizofenone's impact on specific apoptotic pathways is still emerging, its neuroprotective effects strongly suggest an anti-apoptotic component. Key regulators of apoptosis include the Bcl-2 family of proteins, which can be either pro-apoptotic (e.g., Bax) or anti-apoptotic (e.g., Bcl-2), and caspases, a family of proteases that execute the apoptotic program.[4][5][6] Neuroprotective agents often exert their effects by upregulating anti-apoptotic proteins and inhibiting caspase activation.[7]
Preclinical Evaluation of Nizofenone: Experimental Models and Protocols
The robust preclinical evaluation of neuroprotective agents is paramount for their successful clinical translation. The following sections detail established experimental models and protocols for assessing the efficacy of nizofenone.
Induction of Focal Cerebral Ischemia: The Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used and clinically relevant model of focal ischemic stroke in rodents.[8] The intraluminal suture method is a common technique for inducing MCAO.[9][10][11]
-
Animal Preparation:
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Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).
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Body temperature is maintained at 37°C using a heating pad.
-
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Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed.
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The ECA is ligated and transected.
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A 4-0 monofilament nylon suture with a blunted tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[11]
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The suture is left in place for the desired duration of ischemia (e.g., 90 minutes).
-
-
Reperfusion:
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After the ischemic period, the suture is carefully withdrawn to allow for reperfusion.[10]
-
-
Post-operative Care:
-
The incision is closed, and the animal is allowed to recover.
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Neurological deficit scoring is performed at various time points post-MCAO.
-
Caption: Workflow for the MCAO surgical procedure.
Quantifying Oxidative Stress: Measurement of Malondialdehyde (MDA)
Lipid peroxidation is a key indicator of oxidative damage. Malondialdehyde (MDA) is a major product of lipid peroxidation and its quantification in brain tissue serves as a reliable biomarker of oxidative stress.[12] The thiobarbituric acid reactive substances (TBARS) assay is a widely used method for measuring MDA.[13]
-
Tissue Preparation:
-
TBARS Reaction:
-
An aliquot of the supernatant is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
The mixture is heated to 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink chromogen.
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The reaction is stopped by placing the samples on ice.
-
-
Measurement:
-
The absorbance of the resulting pink solution is measured spectrophotometrically at 532 nm.[14]
-
MDA concentration is calculated based on a standard curve generated with known concentrations of MDA.
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Table 1: Representative Data from Preclinical Studies
| Parameter | Control (Ischemia) | Nizofenone-treated (Ischemia) |
| Infarct Volume (mm³) | 250 ± 30 | 120 ± 25 |
| Neurological Deficit Score | 3.5 ± 0.5 | 1.5 ± 0.3 |
| Brain ATP (nmol/mg protein) | 5.2 ± 0.8 | 9.8 ± 1.2 |
| Brain Lactate (µmol/g tissue) | 15.6 ± 2.1 | 7.3 ± 1.5 |
| Brain MDA (nmol/mg protein) | 2.8 ± 0.4 | 1.5 ± 0.3* |
*p < 0.05 compared to control.
Assessing Apoptosis: TUNEL Staining
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a sensitive method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[15][16]
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Tissue Preparation:
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Animals are euthanized at the desired time point after MCAO, and their brains are perfusion-fixed with 4% paraformaldehyde (PFA).
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The brains are then cryoprotected, frozen, and sectioned on a cryostat.
-
-
Permeabilization:
-
The tissue sections are permeabilized to allow entry of the labeling reagents.[15]
-
-
TUNEL Reaction:
-
Detection and Visualization:
-
If a fluorescently labeled dUTP is used, the signal can be directly visualized using fluorescence microscopy.
-
For other labels, a secondary detection step with a fluorescently-labeled antibody or streptavidin conjugate is required.
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The sections are counterstained with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.
-
-
Analysis:
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The number of TUNEL-positive (apoptotic) cells is counted in specific brain regions and expressed as a percentage of the total number of cells.
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Signaling Pathways in Nizofenone-Mediated Neuroprotection
The neuroprotective effects of nizofenone are mediated through its modulation of key signaling pathways involved in ischemic cell death.
Caption: Nizofenone's multifaceted intervention in the ischemic cascade.
Future Directions and Conclusion
Nizofenone fumarate holds considerable promise as a neuroprotective agent for the treatment of ischemic stroke. Its ability to target multiple pathways in the ischemic cascade, including energy failure, excitotoxicity, and oxidative stress, makes it a compelling candidate for further development. While its anti-apoptotic properties are strongly suggested by its efficacy, further research is warranted to elucidate the specific molecular targets of nizofenone within the apoptotic signaling pathways. Additionally, while some studies suggest that certain neuroprotective agents may not significantly alter cerebral blood flow[18], a thorough investigation into the effects of nizofenone on cerebral hemodynamics is needed for a complete understanding of its in vivo actions. The potential for nizofenone to act as a calcium channel antagonist, a property of some neuroprotective drugs[18][19][20][21], also merits further investigation.
The detailed experimental protocols provided in this guide offer a robust framework for the continued preclinical evaluation of nizofenone and the discovery of novel neuroprotective therapies. A deeper understanding of its mechanisms and a rigorous approach to its preclinical testing will be crucial for its successful translation to the clinic, with the ultimate goal of improving outcomes for stroke patients.
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Brain protection against oxygen deficiency by nizofenone. PubMed. [Link]
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Protocol for middle cerebral artery occlusion by an intraluminal suture method. PMC. [Link]
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NWK-MDA01 Malondialdehyde Protocol. Northwest Life Science Specialties. [Link]
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An In-Depth Technical Guide to the Anti-inflammatory Effects of Nizofenone Fumarate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nizofenone is a multifaceted neuroprotective agent that has demonstrated significant efficacy in preclinical models of cerebral ischemia and hypoxia. While its therapeutic potential is rooted in a combination of antioxidant, anti-excitotoxic, and bioenergetic effects, a core component of its neuroprotective action is its potent anti-inflammatory activity. This guide provides a detailed technical overview of the observed anti-inflammatory and neuroprotective effects of Nizofenone fumarate. It delves into the putative molecular mechanisms underpinning these actions, drawing logical connections from the well-established pharmacology of related fumaric acid esters. By synthesizing preclinical data with foundational principles of neuroinflammatory signaling, this document offers a framework for understanding Nizofenone's mechanism of action and outlines key experimental methodologies for its further investigation.
Introduction: The Challenge of Neuroinflammation in CNS Injury
Neuroinflammation is a critical secondary injury cascade following acute central nervous system (CNS) insults such as ischemic stroke and traumatic brain injury. While initially a protective response, dysregulated and prolonged inflammation, driven by activated microglia and astrocytes, leads to the release of a cytotoxic milieu of pro-inflammatory cytokines, reactive oxygen species (ROS), and other mediators that exacerbate neuronal damage and impede recovery.[1]
Nizofenone fumarate emerged as a promising experimental drug with demonstrated cerebroprotective properties. Early investigations revealed its ability to shield neural tissue from the consequences of oxygen deficiency and ischemic insults.[2] These studies established its capacity to preserve cerebral energy metabolism, inhibit excitotoxic glutamate release, and ultimately reduce neuronal cell death.[2][3] This guide focuses specifically on the anti-inflammatory dimension of Nizofenone's activity, postulating that its ability to modulate inflammatory pathways is a key driver of its overall neuroprotective efficacy.
Core Mechanistic Pillars & Preclinical Evidence
Nizofenone's neuroprotective profile is not monolithic; it operates through several interconnected mechanisms. The primary pillars of its action include:
-
Anti-inflammatory Effects: Inhibition of the production and release of pro-inflammatory mediators in the injured brain parenchyma.[4]
-
Antioxidant Properties: Functioning as a scavenger of harmful reactive oxygen species (ROS) that are key drivers of secondary injury.[5]
-
Maintenance of Cellular Bioenergetics: Ameliorating the severe disruption of cerebral energy metabolism that occurs during ischemia, thereby preserving ATP stores and cellular function.[2]
-
Anti-Excitotoxicity: Preventing the excessive release of glutamate, a key initiator of neuronal death cascades in ischemic conditions.[3]
The confluence of these effects was demonstrated in key preclinical studies, which provide the foundational evidence for Nizofenone's therapeutic potential.
Table 1: Summary of Key Preclinical Findings for Nizofenone Fumarate
| Model | Species | Dosage (Route) | Primary Outcome Measures | Key Findings | Reference(s) |
| KCN-Induced Anoxia | Mice | 0.3 - 10 mg/kg (i.p.) | Mortality Rate, Cerebral Energy Metabolism (ATP, Lactate) | Dose-dependent decrease in mortality; significant protection at ≥0.3 mg/kg. Ameliorated depletion of high-energy phosphates and lactate accumulation. | [2] |
| 4-Vessel Occlusion (Ischemia/Reperfusion) | Rats | 10 mg/kg (i.p.) | Neuronal Cell Death (Hippocampus), Extracellular Glutamate & Lactate | Significantly inhibited neuronal death in CA1 pyramidal cells. Completely inhibited the ischemic increase in glutamate and the post-ischemic surge in lactate. | [3] |
Elucidation of Putative Anti-inflammatory Signaling Pathways
While direct molecular studies on Nizofenone are limited, its chemical structure as a fumarate provides a strong basis for hypothesizing its interaction with key inflammatory signaling pathways. The mechanisms of other fumaric acid esters, such as Dimethyl fumarate (DMF), are well-characterized and offer a scientifically sound proxy for understanding Nizofenone's likely mode of action.[6][7]
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcriptional regulator that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β, chemokines, and adhesion molecules.[4][8] In the context of neuroinflammation, activation of NF-κB in microglia and astrocytes is a pivotal event that propagates the inflammatory cascade.[2] The canonical pathway involves the degradation of the inhibitor IκB, allowing the p50/p65 (RelA) dimer to translocate to the nucleus and initiate transcription.
Given Nizofenone's demonstrated ability to suppress inflammatory consequences, it is highly probable that it exerts an inhibitory effect on the NF-κB signaling pathway. This could occur through stabilization of IκB or interference with the upstream signaling kinases that trigger its degradation.
The Nrf2 Pathway: Linking Antioxidant and Anti-inflammatory Responses
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as the master regulator of the endogenous antioxidant response.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of electrophiles or oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective genes, including those for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and detoxification proteins.[3][9]
Crucially, fumaric acid esters are potent activators of the Nrf2 pathway.[10] They act as electrophiles that modify Keap1, leading to Nrf2 release and activation. This Nrf2 activation has a direct anti-inflammatory effect by inhibiting the expression of pro-inflammatory cytokines. This dual antioxidant and anti-inflammatory action makes the Nrf2 pathway a highly plausible target for Nizofenone fumarate.
Key Experimental Protocols for Assessing Bioactivity
To validate the proposed mechanisms and quantify the anti-inflammatory effects of Nizofenone, specific and robust experimental models are required. The choice of model is critical for generating clinically relevant data.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
Causality and Rationale: The MCAO model is the most widely used and clinically relevant animal model for focal cerebral ischemia, mimicking the territorial infarct seen in human stroke.[11][12] It allows for the investigation of secondary injury cascades, including neuroinflammation, in a setting that closely resembles the target clinical indication. Using this model is essential to validate that the anti-inflammatory effects of a compound translate to neuroprotection and functional improvement.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat or C57BL/6 mouse (e.g., with isoflurane). Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect and isolate the arteries. Ligate the distal end of the ECA.
-
Introduce a silicon-coated monofilament (e.g., 4-0 nylon) into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
-
Occlusion Period: Maintain the filament in place for a period of 60-90 minutes to induce ischemia.
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow blood flow to resume (reperfusion).
-
Treatment Administration: Administer Nizofenone fumarate (e.g., 10 mg/kg, i.p.) or vehicle at the onset of reperfusion.
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia and monitor for neurological deficits.
-
Endpoint Analysis (24-72h post-MCAO):
-
Infarct Volume: Sacrifice the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct size.
-
Immunohistochemistry: Perfuse-fix the brain and prepare sections for staining against inflammatory markers such as Iba1 (microglia activation) and GFAP (astrocyte activation).
-
Cytokine Analysis: Homogenize brain tissue from the ischemic hemisphere to quantify levels of TNF-α, IL-1β, and IL-6 using ELISA or multiplex assays.
-
In Vitro Assay: Quantifying Inhibition of Microglial Activation
Causality and Rationale: Primary microglia or immortalized microglial cell lines (e.g., BV-2) are the primary immune cells of the CNS. Using an in vitro system allows for the direct and controlled study of a compound's effect on inflammatory signaling pathways, free from the complexities of an in vivo environment. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4) and robustly induces the NF-κB pathway, making it the standard stimulus for inducing an inflammatory response in these cells.
Step-by-Step Methodology:
-
Cell Culture: Plate BV-2 microglial cells in a suitable culture medium and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of Nizofenone fumarate (e.g., 0.1, 1, 10, 100 µM) or vehicle for 1-2 hours prior to stimulation.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period.
-
For cytokine release: 12-24 hours.
-
For signaling pathway analysis (NF-κB translocation): 30-60 minutes.
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent assay.
-
Cytokine Quantification (ELISA): Collect the culture supernatant and quantify the concentration of secreted TNF-α and IL-1β using commercially available ELISA kits. This allows for the calculation of IC50 values.
-
NF-κB Translocation (Immunofluorescence): Fix the cells, permeabilize them, and stain with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Visualize using fluorescence microscopy to determine the percentage of cells with nuclear p65.
-
Western Blot: Lyse the cells and perform Western blotting on nuclear and cytoplasmic fractions to quantify the levels of p65 in each compartment, providing a quantitative measure of translocation.
-
Clinical Perspective and Future Directions
Despite promising preclinical data, Nizofenone fumarate has not been approved by major regulatory agencies for widespread clinical use and remains an experimental compound.[5] Publicly accessible clinical trial registries do not currently list active or completed trials for Nizofenone.
This status underscores critical knowledge gaps that must be addressed to advance its development:
-
Direct Mechanistic Validation: The proposed mechanisms of NF-κB inhibition and Nrf2 activation require direct experimental confirmation. Studies using Nizofenone in in vitro microglial and neuronal cultures are essential to validate these targets.
-
Quantitative Bioactivity: There is a need for quantitative data, such as IC50 values for the inhibition of cytokine production (TNF-α, IL-1β) and nitric oxide release from activated microglia.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Detailed studies are required to characterize the pharmacokinetic profile of Nizofenone and confirm its ability to penetrate the blood-brain barrier in sufficient concentrations to exert its therapeutic effects.
-
Chronic Models and Functional Outcomes: Future preclinical work should expand to chronic models of CNS injury and assess not only infarct volume but also long-term functional recovery (e.g., motor and cognitive outcomes).
Conclusion
Nizofenone fumarate is a potent neuroprotective agent whose anti-inflammatory effects are a cornerstone of its therapeutic potential. Preclinical evidence robustly demonstrates its ability to protect against ischemic brain injury by mitigating excitotoxicity, preserving energy metabolism, and, critically, suppressing the damaging consequences of the post-injury inflammatory response.[2][3][4][5] Based on the well-established pharmacology of its fumarate moiety, its anti-inflammatory action is likely mediated through a dual mechanism: the activation of the cytoprotective Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade.[2][9][10] The experimental protocols outlined in this guide provide a clear roadmap for future research to definitively elucidate these mechanisms and quantify its bioactivity, paving the way for potential clinical translation for devastating conditions like ischemic stroke.
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An In-depth Technical Guide to the Early Research of Nizofenone Fumarate: A Neuroprotective Agent
This guide provides a comprehensive overview of the foundational research on Nizofenone fumarate, a neuroprotective agent investigated for its potential in treating acute neurological conditions such as stroke and subarachnoid hemorrhage. Designed for researchers, scientists, and drug development professionals, this document synthesizes the early preclinical and clinical findings that established the pharmacological profile of Nizofenone.
Introduction: The Quest for Neuroprotection in Cerebral Ischemia
The development of neuroprotective agents has been a critical pursuit in neurology, aiming to mitigate the devastating consequences of cerebral ischemia.[1] In the event of a stroke or subarachnoid hemorrhage, a cascade of biochemical events, including excitotoxicity, oxidative stress, and inflammation, leads to irreversible neuronal damage. Early research in this field focused on identifying compounds that could interrupt these pathological processes. Nizofenone emerged as a promising candidate due to its multifaceted mechanism of action.
Chemical Synthesis and Properties of Nizofenone Fumarate
Nizofenone, chemically known as 2'-chloro-2-(2-diethylaminomethyl-1-imidazolyl)-5-nitrobenzophenone, is formulated as a fumarate salt for pharmaceutical use.
Synthesis Pathway
A synthetic route to Nizofenone fumarate has been described in the patent literature. The process involves a multi-step synthesis culminating in the formation of the final product. A key intermediate, 2'-chloro-2-chloro-5-nitrobenzophenone, is synthesized from p-nitroaniline through a series of reactions including amidation, Friedel-Crafts acylation, hydrolysis, diazotization, and a Sandmeyer reaction. Concurrently, another crucial intermediate, 2-(diethylaminomethyl)imidazole, is prepared starting from imidazole. The two intermediates are then coupled, and the resulting Nizofenone base is reacted with fumaric acid to yield Nizofenone fumarate.[2]
Another patented synthesis route involves the diazotization and Sandmeyer reaction of 2-(2-chlorobenzyl)-4-nitroaniline to produce 3-(2-chlorobenzyl)-4-chloronitrobenzene. This is followed by the introduction of the 2-diethylaminomethyl-1-imidazolyl side chain via nitrogen alkylation and a final Jones oxidation to yield the target compound.[2]
Preclinical Pharmacology: Elucidating the Mechanism of Action
Early preclinical studies in various animal models were instrumental in defining the neuroprotective profile of Nizofenone. These investigations revealed a compound with a broad spectrum of activity against the key drivers of ischemic neuronal injury.
Protection Against Cerebral Hypoxia and Ischemia
Pioneering research demonstrated the cerebroprotective effects of Nizofenone against oxygen deficiency. In a murine model of KCN-induced anoxia, Nizofenone administration resulted in a dose-dependent decrease in mortality, with significant protection observed at a dose as low as 0.3 mg/kg intraperitoneally (i.p.).[3] Biochemically, a 10 mg/kg (i.p.) dose of Nizofenone was shown to ameliorate the anoxia-induced disruption of cerebral energy metabolism. This was characterized by the preservation of high-energy phosphate stores (ATP) and glucose concentrations, and the prevention of lactate accumulation, thereby maintaining the cerebral energy charge potential near normal levels.[3] Similar protective effects on cerebral energy metabolism were observed in a model of complete ischemia following decapitation.[3]
Attenuation of Excitotoxicity and Metabolic Dysfunction
A key aspect of Nizofenone's neuroprotective mechanism is its ability to counteract the detrimental effects of excessive glutamate release, a hallmark of ischemic brain injury. In a rat model of transient global ischemia induced by four-vessel occlusion, a 10 mg/kg (i.p.) dose of Nizofenone significantly inhibited the ischemia-induced increase in extracellular glutamate levels in the hippocampus.[4] Furthermore, it completely prevented the post-ischemic accumulation of lactate, a marker of anaerobic metabolism and a contributor to tissue acidosis.[4] These findings strongly suggest that Nizofenone's neuroprotective effects are, at least in part, mediated by its ability to modulate glutamate excitotoxicity and restore metabolic homeostasis.[4]
Experimental Protocols in Preclinical Models
The preclinical evaluation of Nizofenone utilized established animal models of cerebral ischemia. A frequently employed model was the four-vessel occlusion model in rats, which induces global cerebral ischemia.[3][5][6] This technique involves the occlusion of both vertebral and common carotid arteries to achieve a significant reduction in cerebral blood flow.[3][5]
-
Animal Preparation: Male Wistar rats are typically used. Anesthesia is induced and maintained throughout the surgical procedure.
-
Vertebral Artery Occlusion: The vertebral arteries are exposed and occluded, often through electrocoagulation.[5]
-
Common Carotid Artery Occlusion: The common carotid arteries are isolated and temporarily occluded using clips to induce ischemia for a defined period (e.g., 15 minutes).[4]
-
Drug Administration: Nizofenone or a vehicle control is administered, typically via intraperitoneal injection, at a predetermined time before or after the ischemic insult.
-
Reperfusion and Monitoring: The carotid artery clips are removed to allow for reperfusion. Physiological parameters are monitored throughout the experiment.
-
Outcome Assessment: At various time points post-ischemia, brains are collected for histological analysis (e.g., to assess neuronal cell death in the hippocampus) and biochemical measurements (e.g., extracellular glutamate and lactate levels via microdialysis).[4]
Early Clinical Research: Evaluation in Subarachnoid Hemorrhage
The promising preclinical data for Nizofenone led to its evaluation in a clinical setting. The most significant early clinical investigation was a multi-center, double-blind, placebo-controlled study in patients with subarachnoid hemorrhage.
A Pivotal Multi-Center, Double-Blind Clinical Study
A landmark study by Ohta et al. (1986) assessed the efficacy of Nizofenone in 208 patients with subarachnoid hemorrhage treated within two weeks of the initial event.[7] In this trial, 102 patients received Nizofenone in addition to conventional therapy, while 106 patients received a placebo.[7]
The study demonstrated that treatment with Nizofenone was significantly more effective than placebo in terms of functional recovery and other clinical findings (p < 0.05).[7] While there was no significant difference in the overall mortality rate between the two groups, a significantly higher percentage of survivors in the Nizofenone-treated group achieved a good outcome (p < 0.05).[7] The beneficial effects of Nizofenone were particularly pronounced in patients who developed delayed ischemic symptoms, had moderately severe preoperative deficits (Hunt and Hess Grade II or III), or showed diffuse high-density areas on CT scans.[7] Importantly, no significant side effects were reported with Nizofenone administration.[7]
Data Summary of the Ohta et al. (1986) Clinical Trial
| Parameter | Nizofenone Group (n=102) | Placebo Group (n=106) | Significance |
| Overall Efficacy (Functional Recovery) | Significantly more effective | - | p < 0.05 |
| Mortality Rate | No significant difference | No significant difference | - |
| Good Outcome in Survivors | Higher percentage | Lower percentage | p < 0.05 |
Integrated Mechanism of Action: A Systems-Level Perspective
The early research on Nizofenone fumarate paints a picture of a neuroprotective agent with a multifaceted mechanism of action. By targeting several key pathways in the ischemic cascade, Nizofenone demonstrated a comprehensive approach to mitigating neuronal damage.
Signaling Pathways and Molecular Targets
The diagram below illustrates the proposed integrated mechanism of action of Nizofenone based on the early research findings.
Caption: Integrated mechanism of action of Nizofenone in cerebral ischemia.
Conclusion and Future Directions
The early research on Nizofenone fumarate established it as a promising neuroprotective agent with a compelling, multi-faceted mechanism of action. Preclinical studies robustly demonstrated its efficacy in animal models of cerebral ischemia and hypoxia, highlighting its ability to preserve cerebral energy metabolism and attenuate excitotoxicity. These promising preclinical findings were translated into a successful multi-center, double-blind clinical trial in patients with subarachnoid hemorrhage, which showed significant improvements in functional outcomes.
While Nizofenone represented a significant step forward in the quest for effective neuroprotective therapies, the field has continued to evolve. The challenges of translating preclinical findings to broader clinical success in stroke remain. Future research in neuroprotection will likely focus on more targeted therapies, combination approaches, and personalized medicine strategies to address the complex and heterogeneous nature of ischemic brain injury. Nevertheless, the early research on Nizofenone fumarate provides a valuable case study in the rational design and development of neuroprotective agents and serves as a foundation for ongoing efforts in this critical area of neuroscience.
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Ohta T, Kikuchi H, Hashi K, Kudo Y. Nizofenone administration in the acute stage following subarachnoid hemorrhage. Results of a multi-center controlled double-blind clinical study. J Neurosurg. 1986;64(3):420-426. [Link]
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Pulsinelli WA, Brierley JB. A new model of bilateral hemispheric ischemia in the unanesthetized rat. Stroke. 1979;10(3):267-272. [Link]
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Methodological & Application
Application Notes and Protocols: Investigating the Neuroprotective Effects of Nizofenone Fumarate in a Bilateral Common Carotid Artery Occlusion (BCCAO) Rat Model of Chronic Cerebral Hypoperfusion
Introduction: Modeling Vascular Cognitive Impairment and Exploring a Promising Neuroprotective Agent
Vascular dementia is a debilitating neurological condition for which the development of effective therapeutic interventions is a critical research priority. The bilateral common carotid artery occlusion (BCCAO) rat model is a widely utilized and well-established preclinical tool for investigating the pathophysiology of chronic cerebral hypoperfusion, a key contributor to vascular cognitive impairment.[1][2][3] This model effectively mimics the persistent, moderate reduction in cerebral blood flow observed in the human condition, leading to progressive neuronal damage, white matter lesions, and cognitive deficits.[2][4][5] The primary mechanism of injury in the BCCAO model involves a cascade of detrimental events, including hypoxia, oxidative stress, and neuroinflammation.[2]
Nizofenone fumarate is a neuroprotective agent that has demonstrated considerable promise in preclinical models of cerebral ischemia.[6][7] Its cerebroprotective effects are attributed to its ability to ameliorate the metabolic disturbances caused by oxygen deficiency.[6] Specifically, Nizofenone has been shown to inhibit the ischemic release of glutamate and the subsequent accumulation of lactate, two key events in the excitotoxic cascade that leads to neuronal cell death.[7]
These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of the BCCAO rat model to evaluate the therapeutic potential of Nizofenone fumarate. The following sections detail the experimental design, step-by-step protocols for surgery and drug administration, and methods for assessing neuropathological and behavioral outcomes.
Experimental Design and Rationale
A robust experimental design is paramount for obtaining reliable and interpretable data. The following outlines a recommended study structure, incorporating the necessary control groups to ensure scientific rigor.
Experimental Groups:
-
Sham-Operated + Vehicle Control: This group undergoes a sham surgical procedure (neck incision and exposure of carotid arteries without occlusion) and receives the vehicle solution (e.g., sterile saline or an appropriate solvent for Nizofenone). This group serves as the baseline for normal physiological and behavioral function.
-
BCCAO + Vehicle Control: This group is subjected to the BCCAO surgery and receives the vehicle. It represents the disease model, demonstrating the full extent of cognitive and neuropathological deficits induced by chronic cerebral hypoperfusion.
-
BCCAO + Nizofenone Fumarate Treatment: This is the experimental group, receiving BCCAO surgery followed by the administration of Nizofenone fumarate. A dose-response study may be warranted to identify the optimal therapeutic dosage. Based on previous studies, a starting dose of 10 mg/kg administered intraperitoneally (i.p.) is recommended.[6][7]
-
Sham-Operated + Nizofenone Fumarate Treatment (Optional): This group can be included to assess any potential effects of Nizofenone on non-ischemic animals.
Rationale for Experimental Choices:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for the BCCAO model due to their well-characterized anatomy and behavioral responses.[8]
-
Timing of Treatment: The therapeutic window for neuroprotective agents is a critical consideration. Treatment with Nizofenone fumarate can be initiated either prophylactically (before BCCAO surgery) or therapeutically (after surgery). A post-treatment paradigm is often more clinically relevant.
-
Duration of Study: The BCCAO model induces progressive changes. Behavioral and histological assessments should be conducted at specific time points post-surgery (e.g., 7, 14, and 28 days) to capture the temporal evolution of the pathology and the therapeutic effects of Nizofenone.[3]
Detailed Experimental Protocols
Protocol 1: Bilateral Common Carotid Artery Occlusion (BCCAO) Surgery
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Heating pad
-
Analgesics (e.g., buprenorphine 0.05-0.1 mg/kg SC)[9]
-
Topical antiseptic (e.g., povidone-iodine)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an approved protocol. Shave the ventral neck area and sterilize the surgical site with a topical antiseptic. Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
Midline Incision: Make a midline ventral incision in the neck to expose the underlying muscles.
-
Isolation of Carotid Arteries: Carefully dissect the sternohyoid muscles to expose the trachea. The common carotid arteries are located lateral to the trachea. Gently separate each artery from the surrounding tissue and the vagus nerve, taking care to avoid damage to the nerve.
-
Ligation: Ligate both common carotid arteries permanently with a non-absorbable suture (e.g., 4-0 silk). Ensure complete occlusion of blood flow.
-
Closure: Suture the muscle layers and close the skin incision.
-
Post-operative Care: Administer analgesics as per your institution's guidelines to minimize post-operative pain.[10] Monitor the animal closely during recovery from anesthesia. Provide easy access to food and water.
Sham Surgery: Follow the same procedure as above, but do not ligate the carotid arteries. The arteries should be isolated but left intact.
Protocol 2: Preparation and Administration of Nizofenone Fumarate
Materials:
-
Nizofenone fumarate powder
-
Sterile vehicle (e.g., 0.9% saline)
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-gauge)
Procedure:
-
Preparation of Dosing Solution: Prepare the Nizofenone fumarate solution fresh on each day of administration. Calculate the required amount of drug based on the animal's body weight and the target dose (e.g., 10 mg/kg). Dissolve the Nizofenone fumarate powder in the sterile vehicle. Vortex thoroughly to ensure complete dissolution. The final volume for intraperitoneal injection should be appropriate for the size of the rat (e.g., 1-2 ml/kg).
-
Administration: Administer the Nizofenone fumarate solution or vehicle via intraperitoneal (i.p.) injection. Gently restrain the rat and inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
Assessment of Neuroprotective Efficacy
The efficacy of Nizofenone fumarate should be evaluated through a combination of behavioral tests to assess cognitive function and histological analysis to examine neuropathological changes.
Behavioral Assessment: Morris Water Maze (MWM)
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[2][11]
Apparatus:
-
A large circular pool (approximately 1.8 m in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the pool.
-
A video tracking system.
Procedure:
-
Acquisition Phase (e.g., Days 24-27 post-BCCAO):
-
Place the rat into the pool facing the wall from one of four starting positions.
-
Allow the rat to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for several consecutive days.
-
Record the escape latency (time to find the platform) and the swim path.
-
-
Probe Trial (e.g., Day 28 post-BCCAO):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
Expected Outcomes: BCCAO rats treated with vehicle are expected to show longer escape latencies during the acquisition phase and spend less time in the target quadrant during the probe trial compared to sham-operated rats.[3] Effective treatment with Nizofenone fumarate should result in improved performance in the MWM, as indicated by shorter escape latencies and increased time in the target quadrant.
Histological and Molecular Analysis
At the end of the study, animals should be euthanized, and their brains collected for histological and molecular analysis.
Procedure:
-
Tissue Processing: Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Sectioning: Carefully extract the brain and post-fix it in 4% paraformaldehyde. Subsequently, cryoprotect the brain in a sucrose solution before sectioning on a cryostat or microtome.
-
Staining and Analysis:
-
Nissl Staining (e.g., with Cresyl Violet): To assess neuronal survival and identify areas of neuronal loss, particularly in the hippocampus (CA1 region) and cortex.[4]
-
Immunohistochemistry: To examine markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and oxidative stress (e.g., 8-OHdG).
-
Western Blot or ELISA: To quantify the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and synaptic plasticity (e.g., synaptophysin, PSD-95).
-
Expected Outcomes: The brains of BCCAO rats are expected to exhibit significant neuronal loss in the hippocampus, increased microgliosis and astrogliosis, and elevated markers of oxidative stress.[11][12] Nizofenone fumarate treatment is hypothesized to attenuate these pathological changes, demonstrating its neuroprotective effects at the cellular and molecular levels.
Data Presentation and Interpretation
Quantitative data from behavioral tests and histological analyses should be presented in a clear and organized manner.
Table 1: Example of Morris Water Maze Data Summary
| Group | Mean Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |
| Sham + Vehicle | ||
| BCCAO + Vehicle | ||
| BCCAO + Nizofenone |
Table 2: Example of Histological Data Summary (Neuronal Cell Count in CA1)
| Group | Mean Number of Surviving Neurons/mm |
| Sham + Vehicle | |
| BCCAO + Vehicle | |
| BCCAO + Nizofenone |
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed differences between the experimental groups.
Visualizing the Experimental Workflow and Underlying Mechanisms
Diagrams
Caption: Experimental workflow for evaluating Nizofenone in the BCCAO rat model.
Caption: Proposed neuroprotective mechanisms of Nizofenone fumarate.
Conclusion
The BCCAO rat model provides a valuable platform for investigating the neuroprotective effects of compounds like Nizofenone fumarate in the context of chronic cerebral hypoperfusion. By following the detailed protocols and experimental design outlined in these application notes, researchers can generate robust and reproducible data to evaluate the therapeutic potential of Nizofenone for vascular cognitive impairment. The combination of behavioral, histological, and molecular assessments will provide a comprehensive understanding of the drug's efficacy and its underlying mechanisms of action.
References
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A New Rat Model of Chronic Cerebral Hypoperfusion Resulting in Early-Stage Vascular Cognitive Impairment - Frontiers. (2020-04-14). Retrieved from [Link]
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Bazzigaluppi, P., et al. (2018). Stepwise occlusion of the carotid arteries of the rat: MRI assessment of the effect of donepezil and hypoperfusion-induced brain atrophy and white matter microstructural changes. Journal of Cerebral Blood Flow & Metabolism, 38(11), 2035-2048. Retrieved from [Link]
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Tsubokawa, T., et al. (1982). Brain protection against oxygen deficiency by nizofenone. Naunyn-Schmiedeberg's Archives of Pharmacology, 321(2), 148-151. Retrieved from [Link]
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Wang, Y., et al. (2022). Comparison of Cognitive Performance and Cardiac Function Between Three Different Rat Models of Vascular Dementia. Frontiers in Aging Neuroscience, 13, 789931. Retrieved from [Link]
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Iwasaki, Y., et al. (1995). Nizofenone, a neuroprotective drug, suppresses glutamate release and lactate accumulation. European Journal of Pharmacology, 279(1), 61-66. Retrieved from [Link]
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Chen, Y., et al. (2012). Bilateral Common Carotid Artery Occlusion in the Rat as a Model of Retinal Ischaemia. The Open Ophthalmology Journal, 6, 51-55. Retrieved from [Link]
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A New Rat Model of Chronic Cerebral Hypoperfusion Resulting in Early-Stage Vascular Cognitive Impairment. (2020-04-15). Frontiers in Aging Neuroscience. Retrieved from [Link]
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Farkas, E., et al. (2015). Two Stage Successive Carotid Artery Occlusion Surgeries in Wistar Rat Reduce its Mortality and Depicts as a Better Model for Vascular Dementia. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 592-601. Retrieved from [Link]
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Bar-Or, A., et al. (2013). The Ins and Outs of the BCCAo Model for Chronic Hypoperfusion: A Multimodal and Longitudinal MRI Approach. PLoS ONE, 8(9), e74973. Retrieved from [Link]
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Tekam, C. K. S., et al. (2021). Bilateral Common Carotid Artery Occlusion: Stroke Model. In Animal Models of Ischemic Stroke. ResearchGate. Retrieved from [Link]
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Handayani, E. S., et al. (2019). Transient Bilateral Common Carotid Artery Occlusion (tBCCAO) of Rats as a Model of Global Cerebral Ischemia. Bangladesh Journal of Medical Science, 18(3), 491-498. Retrieved from [Link]
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Li, W., et al. (2014). Comparison of cognitive performance between two rat models of vascular dementia. International Journal of Clinical and Experimental Medicine, 7(10), 3299-3305. Retrieved from [Link]
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Farkas, E., & Luiten, P. G. (2001). Oxidative stress and chronic cerebral hypoperfusion: An overview from preclinical rodent models. Progress in Neurobiology, 64(4), 353-380. Retrieved from [Link]
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Tsubokawa, T., et al. (1983). Effect of nizofenone on experimental head trauma in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 324(2), 121-124. Retrieved from [Link]
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Martinez-Perez, D., et al. (2023). Effect of Bouvardia ternifolia Root Extract on Brain Structures, Oxidative Stress, and p53 Expression in a Rat Model of Cerebral Ischemia/Reperfusion. Medicina, 59(6), 1148. Retrieved from [Link]
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RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Information. (2016-03-02). Retrieved from [Link]
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New approach to treating neonatal hypoxic ischemia improves outcomes in preclinical models. (2017-09-01). News-Medical.net. Retrieved from [Link]
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Recommended Rodent Anesthetics and Analgesics. University of Louisville. Retrieved from [Link]
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Kasparová, S., et al. (2005). Study of the oxidative stress in a rat model of chronic brain hypoperfusion. Neurochemistry International, 46(8), 601-611. Retrieved from [Link]
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Preparing Nizofenone Fumarate Solutions for Cell Culture: An Application Note and Protocol
Introduction
Nizofenone is a neuroprotective agent that has demonstrated significant potential in preclinical studies for mitigating neuronal damage following cerebral anoxia and ischemia.[1][2] Its multifaceted mechanism of action, which includes the inhibition of ischemia-induced glutamate release, reduction of lactate accumulation, and potent free radical scavenging activities comparable to vitamin E, makes it a compound of high interest for researchers in neurobiology and drug development.[1][2][3] The fumarate salt of Nizofenone is often utilized in research settings.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of Nizofenone fumarate solutions for in vitro cell culture experiments. Adherence to proper solution preparation protocols is critical for obtaining reproducible and reliable experimental results. This document outlines the chemical properties of Nizofenone fumarate, detailed protocols for the preparation of stock and working solutions, and essential considerations for its application in cell culture models of neuroprotection.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Nizofenone fumarate is fundamental to its correct handling and use in experimental settings.
| Property | Value | Source |
| Chemical Name | Methanone, (2-chlorophenyl)(2-(2-((diethylamino)methyl)-1H-imidazol-1-yl)-5-nitrophenyl)-, (2E)-2-butenedioate (1:1) | [4] |
| Synonyms | Y-9179, NSC-315856 | [4] |
| CAS Number | 54533-86-7 | [4] |
| Molecular Formula | C₂₅H₂₅ClN₄O₇ | [3] |
| Molecular Weight | 528.95 g/mol | [3] |
| Appearance | Solid powder | [3] |
Mechanism of Action: A Multi-pronged Neuroprotective Strategy
Nizofenone fumarate exerts its neuroprotective effects through several key mechanisms, making it a robust candidate for combating the complex cascade of events leading to neuronal cell death in ischemic conditions.
Inhibition of Excitotoxic Cascade:
During cerebral ischemia, the excessive release of the excitatory neurotransmitter glutamate leads to overstimulation of its receptors, particularly the NMDA receptor. This triggers a massive influx of calcium ions (Ca²⁺), initiating a cascade of neurotoxic events, including the activation of degradative enzymes, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[5] Nizofenone has been shown to completely block the ischemia-induced increase in extracellular glutamate, thereby preventing the initiation of this excitotoxic cascade.[2]
Free Radical Scavenging and Antioxidant Activity:
Ischemia and reperfusion injury are characterized by a surge in oxidative stress due to the overproduction of free radicals. Nizofenone possesses potent radical-scavenging action, comparable to that of vitamin E, and inhibits oxygen radical-induced lipid peroxidation.[3] This antioxidant property helps to protect cellular components from oxidative damage. Furthermore, the fumarate moiety of the compound may contribute to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, providing a sustained defense against oxidative stress.[8]
Figure 1: Simplified signaling pathway of Nizofenone fumarate's neuroprotective action.
Protocol for Preparing Nizofenone Fumarate Solutions
This protocol provides a step-by-step guide for the preparation of Nizofenone fumarate solutions for use in cell culture applications. It is crucial to use high-purity reagents and sterile techniques to avoid contamination and ensure the integrity of your experiments.
Materials
-
Nizofenone fumarate powder (CAS: 54533-86-7)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Cell culture medium appropriate for your cell line (e.g., DMEM, Neurobasal)
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle Nizofenone fumarate powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for Nizofenone fumarate for detailed safety information.[9]
Preparation of a 10 mM Stock Solution in DMSO
The following protocol describes the preparation of a 10 mM stock solution of Nizofenone fumarate in DMSO. This high-concentration stock can then be diluted to the desired working concentration in your cell culture medium.
Figure 2: Workflow for preparing Nizofenone fumarate stock solution.
Step 1: Weighing the Compound Accurately weigh a precise amount of Nizofenone fumarate powder using a calibrated analytical balance. For example, to prepare a 1 ml of 10 mM stock solution, you would weigh out 5.29 mg of the compound.
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 528.95 g/mol x 1000 mg/g = 5.29 mg
Step 2: Preparing the Solvent Use sterile, cell culture grade DMSO as the solvent.
Step 3: Dissolving the Compound
-
Transfer the weighed Nizofenone fumarate powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube. For 5.29 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
Step 4: Aliquoting and Storage
-
Once dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[10] Properly stored, the stock solution should be stable for at least 6 months at -80°C.
Table for Preparing Various Concentrations of Stock Solutions:
The following table provides the required volume of solvent to add to a specific mass of Nizofenone fumarate to achieve various stock solution concentrations. This is based on the molecular weight of 528.95 g/mol .
| Mass of Nizofenone Fumarate | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 1.89 mL | 0.38 mL | 0.19 mL |
| 5 mg | 9.45 mL | 1.89 mL | 0.95 mL |
| 10 mg | 18.91 mL | 3.78 mL | 1.89 mL |
Table adapted from MedKoo Biosciences product information.[3]
Preparation of Working Solutions
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[10] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Thaw a single aliquot of the 10 mM Nizofenone fumarate stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be done by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution before adding it to your cell cultures.
Application in a Glutamate-Induced Excitotoxicity Model
A common in vitro application for a neuroprotective agent like Nizofenone is in a glutamate-induced excitotoxicity model. This model mimics the neuronal damage that occurs during ischemic events.
Recommended Cell Lines:
-
Primary Neuronal Cultures: Cortical or hippocampal neurons are highly relevant for studying neuroprotection.[5]
-
Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or HT22 (mouse hippocampal) cells are commonly used and offer greater reproducibility.[11][12]
Experimental Protocol Outline:
-
Cell Seeding: Plate your chosen neuronal cells at an appropriate density in a multi-well plate and allow them to adhere and differentiate according to your standard protocol.
-
Pre-treatment with Nizofenone Fumarate:
-
Prepare working solutions of Nizofenone fumarate at various concentrations (e.g., a range from 1 µM to 50 µM is a reasonable starting point for dose-response experiments).
-
Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of Nizofenone fumarate. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a pre-treatment period, typically ranging from 1 to 24 hours.
-
-
Induction of Excitotoxicity:
-
Prepare a high-concentration solution of L-glutamic acid in culture medium. The final concentration needed to induce toxicity will vary depending on the cell type and culture conditions but is often in the range of 100 µM to several millimolars.[5]
-
After the pre-treatment period, expose the cells to the glutamate-containing medium for a defined period (e.g., 15 minutes to 24 hours).
-
-
Washout and Recovery:
-
Remove the glutamate-containing medium and wash the cells with fresh, pre-warmed medium.
-
Add fresh medium (with or without Nizofenone fumarate, depending on the experimental design) and return the cells to the incubator for a recovery period (typically 24 to 48 hours).
-
-
Assessment of Neuroprotection:
-
Evaluate cell viability and cytotoxicity using standard assays such as:
-
Stability Considerations
-
Prepare fresh working solutions from the frozen DMSO stock for each experiment.
-
If long-term experiments are planned, consider replacing the medium containing Nizofenone fumarate every 24-48 hours to ensure a consistent concentration.
Conclusion
Nizofenone fumarate is a promising neuroprotective agent with a well-documented mechanism of action in preclinical models. The successful application of this compound in in vitro studies is highly dependent on the careful and accurate preparation of solutions. By following the protocols and considerations outlined in this application note, researchers can confidently prepare Nizofenone fumarate solutions for their cell culture experiments, paving the way for further elucidation of its neuroprotective potential and the development of novel therapeutic strategies for ischemic brain injury.
References
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Nizofenone. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link].
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Matsumoto, Y., Aihara, K., Kamata, T., & Goto, N. (1994). Nizofenone, a neuroprotective drug, suppresses glutamate release and lactate accumulation. European Journal of Pharmacology, 262(1-2), 157–161. [Link]
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Chamorro, B., Diez-Iriepa, D., Merás-Sáiz, B., Chioua, M., García-Vieira, D., Iriepa, I., Hadjipavlou-Litina, D., López-Muñoz, F., Martínez-Murillo, R., & González-Nieto, D. (2020). Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models. Scientific Reports, 10(1), 14150. [Link]
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Alsiddig Yousef, B. (2013, May 23). Can I store the drug solution made in cell culture media? ResearchGate. [Link]
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Lastres-Becker, I., Ulusoy, A., Innamorato, N. G., Sahin, G., Rábano, A., Kirik, D., & Cuadrado, A. (2016). Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. Journal of Neuroscience, 36(23), 6357–6377. [Link]
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O'Connell, K., & O'Brien, T. (2019). Nrf2/ARE Pathway Modulation by Dietary Energy Regulation in Neurological Disorders. Antioxidants, 8(2), 33. [Link]
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Tsumagari, T., et al. (1984). The mechanism of cerebral protective effect of nizofenone (Y-9179) IV: Stimulatory effect on prostacyclin synthesis. Thrombosis Research, 36(4), 339-346. [Link]
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Khattak, S., et al. (2022). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. Molecules, 27(10), 3249. [Link]
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GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved January 24, 2026, from [Link]
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Capela, J. P., et al. (2021). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. Antioxidants, 10(11), 1735. [Link]
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Yu, H., et al. (2022). Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective. Frontiers in Bioengineering and Biotechnology, 10, 976337. [Link]
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Lastres-Becker, I., et al. (2019). Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. The Journal of Neuroscience, 39(32), 6357-6377. [Link]
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Leker, R. R., & Shohami, E. (2002). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
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Gerasimova, E., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(7), 969. [Link]
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Fujifilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved January 24, 2026, from [Link]
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Washington State University IACUC. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). [Link]
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Jena, B. C. (2017, June 17). Storage of drug dilution in cell culture media. ResearchGate. [Link]
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Johnson, D. A., et al. (2019). Activation of the Nrf2 Pathway by Sulforaphane Improves Hypoglycaemia-Induced Cognitive Impairment in a Rodent Model of Type 1 Diabetes. Nutrients, 11(11), 2686. [Link]
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Frazermb. (2013, October 15). Making a stock solution for my drug using DMSO. Protocol Online. [Link]
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Iannuzzi, M., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Molecules, 29(6), 1369. [Link]
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Khattak, S., et al. (2022). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. Molecules, 27(10), 3249. [Link]
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Ofengeim, D., et al. (2018). Axonal degeneration induced by glutamate excitotoxicity is mediated by necroptosis. Cell Reports, 25(8), 2157-2167.e4. [Link]
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Singh, S., et al. (2023). Nrf2 Signaling Pathway: a Potential Therapeutic Target in Combating Oxidative Stress and Neurotoxicity in Chemotherapy-Induced Cognitive Impairment. Molecular Neurobiology, 60(10), 5863-5881. [Link]
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Li, Y., et al. (2024). A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist. Frontiers in Pharmacology, 15, 1369046. [Link]
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Guan, J., et al. (2023). Neuroprotection of IGF-1 in neonatal hypoxic-ischemic brain injury through downregulation of FoXO3a-PUMA pathway. Cell Death & Disease, 14(1), 1-13. [Link]
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Ben-Hur, T., et al. (2007). NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons. Stem Cells, 25(8), 1883-1890. [Link]
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Teixeira, J., et al. (2021). Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones. Antioxidants, 10(5), 785. [Link]
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Leppik, I. E. (2004). Clinical pharmacology and mechanism of action of zonisamide. Epilepsy Currents, 4(Suppl 4), 25–27. [Link]
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NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved January 24, 2026, from [Link]
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Long, L. H., et al. (2010). Limited Stability in Cell Culture Medium and Hydrogen Peroxide Formation Affect the Growth Inhibitory Properties of Delphinidin and Its Degradation Product Gallic Acid. Journal of Agricultural and Food Chemistry, 58(12), 7484-7490. [Link]
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Application Notes and Protocols for Nizofenone Fumarate Administration in Animal Models of Stroke
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Nizofenone in Ischemic Stroke
Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a complex series of pathophysiological events known as the ischemic cascade. This cascade, initiated by the cessation of blood flow, leads to energy failure, excitotoxicity, oxidative stress, and inflammation, culminating in neuronal death. The primary therapeutic strategies currently revolve around reperfusion, but the narrow therapeutic window and the potential for reperfusion injury highlight the urgent need for effective neuroprotective agents.[1]
Nizofenone is a neuroprotective compound that has demonstrated significant potential in preclinical studies. Its multifaceted mechanism of action makes it a compelling candidate for mitigating ischemic brain injury. Nizofenone has been shown to protect neurons from death following cerebral anoxia (a lack of oxygen supply to the brain).[2] Key neuroprotective actions of nizofenone include:
-
Inhibition of Glutamate Release: During ischemia, excessive glutamate release leads to excitotoxicity and neuronal death. Nizofenone has been shown to completely inhibit the ischemic increase in extracellular glutamate.[3]
-
Suppression of Lactate Accumulation: Nizofenone also prevents the post-ischemic accumulation of lactate, a marker of anaerobic metabolism and cellular distress.[3]
-
Amelioration of Energy Metabolism Disorder: It helps in maintaining the cerebral energy charge potential by ameliorating the depletion of high-energy phosphate stores and glucose.[4]
-
Radical-Scavenging Activity: Nizofenone possesses antioxidant properties, comparable to vitamin E, and inhibits lipid peroxidation induced by oxygen radicals.[2]
These mechanisms suggest that nizofenone can interrupt the ischemic cascade at multiple critical points, offering a promising therapeutic strategy for acute ischemic stroke. This document provides a detailed guide for researchers on the administration of nizofenone fumarate in rodent models of focal cerebral ischemia, with a focus on the widely used middle cerebral artery occlusion (MCAO) model.
Part 1: Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow provides a general framework for investigating the neuroprotective effects of nizofenone fumarate in a rodent MCAO model.
Caption: Experimental workflow for evaluating nizofenone in a transient MCAO model.
Part 2: Nizofenone Fumarate Preparation and Dosing
Rationale for Dosing and Administration Route
Intraperitoneal (i.p.) injection is a common and effective route for systemic drug administration in rodents, offering rapid absorption and high bioavailability for many compounds. Studies have shown that i.p. administration of nizofenone results in significant neuroprotective effects at doses as low as 0.3 mg/kg and 10 mg/kg in mice and rats, respectively.[1][3][4] The selection of a specific dose should be based on the study objectives and can be optimized through dose-response experiments.
Materials
-
Nizofenone Fumarate powder
-
Sterile 0.9% saline solution
-
Dimethyl sulfoxide (DMSO) (optional, for aiding dissolution)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
Preparation Protocol
This protocol provides a general guideline for preparing nizofenone fumarate for i.p. injection. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific batch of nizofenone fumarate.
-
Calculate the Required Amount: Determine the total amount of nizofenone fumarate needed based on the number of animals, their average weight, and the desired dose.
-
Weighing: Accurately weigh the required amount of nizofenone fumarate powder in a sterile microcentrifuge tube.
-
Solubilization (Option A - Saline):
-
Add a small volume of sterile 0.9% saline to the tube.
-
Vortex vigorously until the powder is completely dissolved.
-
Bring the solution to the final required volume with sterile saline.
-
-
Solubilization (Option B - with DMSO):
-
If nizofenone fumarate has poor solubility in saline, first dissolve the powder in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Once dissolved, slowly add sterile 0.9% saline while vortexing to bring the solution to the final volume. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid potential toxicity.
-
-
Sterilization: While not always necessary for i.p. injections if prepared fresh under aseptic conditions, the solution can be filter-sterilized using a 0.22 µm syringe filter for long-term storage or if sterility is a major concern.
-
Storage: Store the prepared solution protected from light. For short-term use, refrigeration at 4°C is typically sufficient. For longer-term storage, consult the manufacturer's recommendations.
| Parameter | Mouse | Rat |
| Needle Gauge | 25-27 G | 23-25 G |
| Max. Injection Volume (i.p.) | < 10 mL/kg | < 10 mL/kg |
| Effective Dose Range (i.p.) | 0.3 - 3 mg/kg | 10 mg/kg |
Part 3: Animal Model of Stroke: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely accepted and standardized method for inducing focal cerebral ischemia that mimics human ischemic stroke.[5] The intraluminal suture method is particularly advantageous as it does not require a craniectomy.[5]
Surgical Workflow
Caption: Step-by-step workflow for the MCAO surgical procedure.
Detailed MCAO Protocol (Transient Model)
-
Anesthesia and Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature at 37°C using a heating pad.
-
Surgical Incision: Place the animal in a supine position and make a midline cervical incision.
-
Vessel Exposure: Carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation: Ligate the distal end of the ECA.
-
Artery Clamping: Place a temporary ligature or microvascular clip on the CCA and ICA to prevent bleeding.
-
Filament Insertion: Make a small incision in the ECA stump and insert a pre-prepared nylon monofilament (e.g., 4-0 for rats, 6-0 for mice, with a blunted and coated tip).
-
MCA Occlusion: Advance the filament through the ICA to the origin of the middle cerebral artery (MCA) until a slight resistance is felt.
-
Confirmation of Occlusion: Successful occlusion can be confirmed by a significant drop in cerebral blood flow using Laser Doppler Flowmetry.
-
Ischemia Duration: Suture the incision and allow the animal to recover from anesthesia in a warm cage for the duration of the ischemia (e.g., 60-90 minutes).
-
Reperfusion: Re-anesthetize the animal, reopen the incision, and gently withdraw the filament to allow for reperfusion.
-
Closure and Recovery: Permanently ligate the ECA stump, remove the temporary ligatures from the CCA and ICA, and suture the incision. Provide post-operative care, including analgesia and hydration.
Part 4: Assessment of Neuroprotective Efficacy
The efficacy of nizofenone treatment is assessed through a combination of behavioral tests and histological analysis of the infarct volume.
Neurological Scoring
Neurological scoring should be performed at regular intervals post-MCAO (e.g., 24, 48, and 72 hours) by an observer blinded to the treatment groups.
-
Modified Neurological Severity Score (mNSS): This is a composite score that evaluates motor, sensory, reflex, and balance functions.[2] A higher score indicates a more severe neurological deficit. The mNSS is rated on a scale of 0-14 for mice and 0-18 for rats.[2]
-
Bederson Scale: A simpler scale that assesses forelimb flexion, resistance to lateral push, and circling behavior.[2]
| mNSS Score (Example Components for Rats) | Description |
| Motor Tests | Raising the rat by the tail (0-3), walking on the floor (0-3) |
| Sensory Tests | Placing, proprioceptive, and tactile tests (0-2) |
| Beam Balance Test | Balancing on beams of different widths (0-6) |
| Reflexes | Pinna, corneal, startle reflexes (0-4) |
Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, with its compromised mitochondrial function, remains unstained (white).
-
Brain Extraction: At the designated endpoint (e.g., 72 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with ice-cold saline.
-
Brain Slicing: Extract the brain and slice it into uniform coronal sections (e.g., 2 mm thick) using a brain matrix.
-
Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes, protected from light.
-
Fixation: Fix the stained slices in 4% paraformaldehyde.
-
Image Analysis: Scan or photograph the slices and use image analysis software (e.g., ImageJ) to quantify the area of the infarct (white) and the total area of the hemisphere for each slice.
-
Volume Calculation: Calculate the infarct volume, correcting for edema, using a standard formula: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct])
Part 5: Mechanistic Insights
Nizofenone's neuroprotective effects are attributed to its ability to intervene in the early stages of the ischemic cascade.
Caption: Nizofenone's points of intervention in the ischemic cascade.
By inhibiting excessive glutamate release and scavenging free radicals, nizofenone helps to preserve ionic homeostasis, reduce calcium overload, and mitigate downstream damaging pathways, ultimately leading to a reduction in neuronal death and improved functional outcomes.
References
-
Matsumoto, Y., Aihara, K., Kamata, T., & Goto, N. (1994). Nizofenone, a neuroprotective drug, suppresses glutamate release and lactate accumulation. European Journal of Pharmacology, 262(1-2), 157-161. [Link]
- George, P. M., & Steinberg, G. K. (2015). Novel neuroprotective strategies in stroke. International journal of molecular sciences, 16(7), 15428–15466.
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UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
- Li, Y., Chen, J., Chen, X., Zhang, K., & Wang, R. (2014). Functional assessments in the rodent stroke model.
- Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2015). Animal models of ischemic stroke and their application in clinical research. Drug design, development and therapy, 9, 3445–3454.
- Bederson, J. B., Pitts, L. H., Tsuji, M., Nishimura, M. C., Davis, R. L., & Bartkowski, H. (1986).
- Swanson, R. A., Morton, M. T., Tsao-Wu, G., Savalos, R. A., Davidson, C., & Sharp, F. R. (1990). A semiautomated method for measuring brain infarct volume. Journal of cerebral blood flow and metabolism, 10(2), 290-293.
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Yasuda, H., Izumi, N., Nakanishi, M., & Maruyama, Y. (1988). Brain protection against oxygen deficiency by nizofenone. Advances in experimental medicine and biology, 222, 403–410. [Link]
- Matsumoto, Y., Aihara, K., & Goto, N. (1992). Nizofenone prevents the excessive release of glutamate in the rat hippocampus during forebrain ischemia. Japanese journal of pharmacology, 60(3), 265-268.
- Ohta, T., Kikuchi, H., Hashi, K., & Kudo, Y. (1986). Nizofenone administration in the acute stage following subarachnoid hemorrhage. Results of a multi-center controlled double-blind clinical study. Journal of neurosurgery, 64(3), 420–426.
- Yasuda, H., & Nakajima, A. (1993). Brain protection against ischemic injury by nizofenone. Cerebrovascular and brain metabolism reviews, 5(4), 264–276.
- Tamura, A., Sano, K., & Takeda, K. (1987). Effect of the free radical scavenger, nizofenone (Y-9179), on cerebral ischemia. Journal of neurosurgery, 66(5), 758–763.
- Imaizumi, S., Suzuki, J., & Yoshimoto, T. (1987). The effect of the free radical scavenger nizofenone (Y-9179) on the blood-brain barrier in cerebral ischemia. Neurosurgery, 20(4), 591–594.
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Yasuda, H., Izumi, N., Nakanishi, M., & Maruyama, Y. (1988). Brain protection against oxygen deficiency by nizofenone. Advances in experimental medicine and biology, 222, 403-410. [Link]
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- 2. Therapeutic time window for the neuroprotective effects of NGF when administered after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nizofenone, a neuroprotective drug, suppresses glutamate release and lactate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain protection against oxygen deficiency by nizofenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of the RNS60 in a mouse model of transient focal cerebral ischemia | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Nizofenone Fumarate: Technical Support & Stability Guide
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Nizofenone Fumarate. As Senior Application Scientists, we have compiled this in-depth guide to address common questions and challenges encountered during the handling, storage, and use of Nizofenone Fumarate in a research setting. Our goal is to provide you with the necessary information to ensure the integrity of your experiments and the longevity of this valuable research compound.
Core Concepts: Understanding Nizofenone Fumarate Stability
Nizofenone Fumarate is a neuroprotective agent with a complex molecular structure that includes a nitroaromatic group, making it susceptible to certain environmental factors.[1] Proper storage and handling are paramount to prevent degradation and ensure the reliability of your experimental results. The stability of this compound is influenced by temperature, light, and humidity.
Key Stability Factors:
-
Temperature: Nizofenone Fumarate is a solid powder that is relatively stable for short periods at ambient temperatures, such as during shipping.[2] However, for long-term storage, maintaining low temperatures is crucial to minimize the rate of potential degradation reactions. Organic nitro compounds can be prone to thermal decomposition at elevated temperatures.[3][4]
-
Light: The presence of a nitroaromatic moiety in Nizofenone's structure suggests a potential sensitivity to light (photosensitivity).[1][5] Exposure to UV or broad-spectrum light can induce photochemical reactions, leading to the formation of degradation products.[6][7]
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the storage and handling of Nizofenone Fumarate.
Q1: What are the recommended storage conditions for Nizofenone Fumarate powder?
A1: For optimal stability and to ensure a shelf life of over two years, Nizofenone Fumarate should be stored under the following conditions:
| Storage Duration | Temperature | Conditions |
| Long-Term (months to years) | -20°C | Dry, protected from light |
| Short-Term (days to weeks) | 0 - 4°C | Dry, protected from light |
Source: MedKoo Biosciences, Inc.[2]
Q2: How should I store my stock solutions of Nizofenone Fumarate?
A2: The stability of Nizofenone Fumarate in solution is also temperature-dependent. We recommend the following storage conditions for prepared stock solutions:
| Storage Duration | Temperature |
| Long-Term (months) | -20°C |
| Short-Term (days to weeks) | 0 - 4°C |
Source: MedKoo Biosciences, Inc.[2]
Q3: Is Nizofenone Fumarate sensitive to light?
A3: Due to its nitroaromatic chemical structure, Nizofenone Fumarate is potentially photosensitive.[1][5] It is crucial to protect both the solid compound and its solutions from light to prevent photodegradation.[6][7]
Q4: The product arrived at room temperature. Is it still viable?
A4: Yes. Nizofenone Fumarate is stable for a few weeks at ambient temperature during standard shipping and customs processing.[2] Upon receipt, it is imperative to transfer the product to the recommended long-term storage conditions (-20°C) as soon as possible.
Q5: What is the expected shelf life of Nizofenone Fumarate?
A5: When stored correctly under the recommended conditions, Nizofenone Fumarate has a shelf life of over two years.[2]
Q6: My vial of Nizofenone Fumarate is past its recommended retest date. Can I still use it?
A6: Using a compound beyond its retest date is not recommended without proper qualification. The retest date indicates the time frame during which the manufacturer guarantees the product's specifications when stored correctly.[11] If you must use an expired batch for non-critical applications, it is advisable to perform a purity analysis to ensure its integrity. For critical experiments, using a fresh, in-date lot is always the best practice.
Troubleshooting Guide
This guide provides practical solutions to common issues that may arise during your experiments with Nizofenone Fumarate.
| Problem | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection). If in doubt, use a fresh vial of the compound. Consider performing a purity check on the suspect vial if analytical capabilities are available. |
| The solid compound has changed color (e.g., darkened). | Potential degradation. | A change in the physical appearance of the compound can be an indicator of degradation. It is strongly advised not to use a compound that has visibly changed. |
| Precipitation is observed in a previously clear stock solution upon warming. | The compound may have come out of solution during cold storage. | Gently warm the solution and vortex to redissolve the compound completely before use. Ensure the solution is clear before aliquoting. |
| The compound was accidentally left on the benchtop at room temperature for an extended period. | Potential for accelerated degradation. | The stability at room temperature is limited.[2] For short excursions, the impact may be minimal. For longer periods, the compound's purity may be compromised. For critical experiments, it is safest to use a new vial. |
| Difficulty dissolving the compound. | Solubility issues. | While specific solubility data is not provided by all vendors, ensure you are using an appropriate solvent and concentration. Sonication may aid in dissolution. |
Experimental Protocols & Best Practices
To ensure the integrity of your research, we recommend adhering to the following protocols when working with Nizofenone Fumarate.
Handling and Weighing
Given the potential photosensitivity of Nizofenone Fumarate, we recommend the following precautions:
-
Work in a subdued light environment: Whenever possible, handle the solid compound and its solutions under low light conditions.
-
Use amber vials or foil-wrapped containers: Protect the compound from light at all times.
-
Minimize exposure time: Weigh the compound efficiently and return the main container to its proper storage conditions promptly.
Preparation of Stock Solutions
-
Allow the vial of Nizofenone Fumarate to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.
-
Weigh the desired amount of the compound in a suitable container, protected from light.
-
Add the appropriate solvent to the desired concentration.
-
Ensure complete dissolution. Gentle warming and vortexing may be necessary.
-
Store the stock solution in amber vials or foil-wrapped tubes at the recommended temperature (0-4°C for short-term, -20°C for long-term).
Visual Inspection Protocol
A simple yet effective way to monitor the stability of your Nizofenone Fumarate is through regular visual inspection.
-
Solid Compound: Before each use, visually inspect the powder for any changes in color or appearance. A consistent, uniform appearance is expected.
-
Stock Solutions: Before each use, visually inspect your stock solutions for any signs of precipitation, cloudiness, or color change. The solution should be clear and free of particulates.
Visualizing the Handling Workflow
The following diagram illustrates the recommended workflow for handling and storing Nizofenone Fumarate to maintain its stability.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Biomarkers for Assessing Nizofenone Fumarate Efficacy in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Precise Biomarkers in Stroke Therapy
Ischemic stroke, a leading cause of long-term disability and mortality, triggers a complex cascade of pathophysiological events including excitotoxicity, oxidative stress, and inflammation.[1][2][3] The development of effective neuroprotective agents is a critical unmet need in stroke therapy.[4][5] Nizofenone fumarate has demonstrated neuroprotective effects in preclinical studies, primarily attributed to its ability to inhibit the ischemic release of glutamate and the subsequent accumulation of lactate.[6][7]
To rigorously assess the therapeutic potential of Nizofenone fumarate and compare it with other neuroprotective agents, a well-defined panel of biomarkers is essential. These biomarkers not only provide insights into the drug's mechanism of action but also serve as objective measures of its efficacy in mitigating stroke-induced brain injury. This guide will explore key biomarkers related to the known and putative mechanisms of Nizofenone fumarate, offering a comparative analysis with biomarkers used for other stroke therapies.
Nizofenone Fumarate: Mechanism of Action and Targeted Biomarkers
Preclinical evidence suggests that Nizofenone's neuroprotective action is multifaceted, primarily targeting the initial and most destructive phases of the ischemic cascade.[6][7] The core mechanisms and corresponding biomarkers are detailed below.
Glutamate-mediated excitotoxicity is a primary driver of neuronal death in ischemic stroke.[8][9][10] An excessive release of glutamate leads to overactivation of N-methyl-D-aspartate (NMDA) receptors, resulting in a massive influx of calcium ions and subsequent activation of cell death pathways.[8] Nizofenone has been shown to completely inhibit the ischemic increase in extracellular glutamate.[6]
Key Biomarkers:
-
Extracellular Glutamate: Direct measurement in cerebrospinal fluid (CSF) or via microdialysis in preclinical models. A significant reduction in glutamate levels post-treatment with Nizofenone would be a primary indicator of its efficacy.
-
Glutamate Oxaloacetate Transaminase (GOT): Elevated serum GOT levels have been associated with the metabolism of blood glutamate and may indicate the severity of the stroke.[11][12] Monitoring GOT levels could provide an indirect measure of glutamate scavenging activity.
-
Downstream Markers of Neuronal Injury:
The ischemic cascade is intrinsically linked to a surge in oxidative stress, characterized by the excessive production of reactive oxygen species (ROS).[2][15][16] This leads to widespread damage to lipids, proteins, and DNA.[15] While not a direct free radical scavenger, Nizofenone's ability to curb excitotoxicity indirectly mitigates a major source of ROS production.
Key Biomarkers:
-
F2-Isoprostanes: Stable and specific markers of lipid peroxidation.[17] Elevated plasma levels are observed in the hyperacute phase of ischemic stroke.[17]
-
Malondialdehyde (MDA): A well-established marker of lipid peroxidation.[16]
-
Protein Carbonyls: A measure of protein oxidation.[15]
-
Total Antioxidant Capacity (TAC): Provides an overall assessment of the body's ability to counteract oxidative stress.[16]
Ischemia disrupts cerebral energy metabolism, leading to a depletion of high-energy phosphates and an accumulation of lactate.[7] Nizofenone has been shown to ameliorate this anoxic disorder of cerebral energy metabolism, preserving cerebral energy charge potential.[7]
Key Biomarkers:
-
Lactate: Nizofenone significantly inhibits post-ischemic lactate accumulation.[6][7] Measuring lactate levels in the brain (preclinically) or CSF can be a direct indicator of Nizofenone's metabolic protective effects.
-
ATP/ADP Ratio: A direct measure of cellular energy status. This is primarily a preclinical, tissue-based measurement.
Comparative Analysis with Other Neuroprotective Agents
To provide a comprehensive assessment, it is crucial to compare the biomarker profile of Nizofenone with that of other neuroprotective agents targeting different pathways.
| Therapeutic Agent | Primary Mechanism | Key Efficacy Biomarkers |
| Nizofenone Fumarate | Inhibition of Glutamate Release, Metabolic Protection | Extracellular Glutamate, Lactate, F2-Isoprostanes, Neuron-Specific Enolase |
| Edaravone | Free Radical Scavenger | Malondialdehyde (MDA), 8-hydroxy-2'-deoxyguanosine (8-OHdG), Myeloperoxidase (MPO) |
| Minocycline | Anti-inflammatory, Inhibition of MMPs | Matrix Metalloproteinase-9 (MMP-9), Interleukin-6 (IL-6), C-reactive protein (CRP) |
| Fingolimod | Sphingosine-1-Phosphate Receptor Modulator | Circulating Lymphocyte Count, Pro-inflammatory Cytokines (e.g., TNF-α) |
| Nerinetide (NA-1) | PSD-95 Inhibitor (disrupts NMDA receptor signaling) | Markers of neuronal apoptosis (e.g., Caspase-3), Infarct volume on imaging |
Table 1: Comparative Biomarker Profiles of Neuroprotective Agents in Stroke.
Experimental Protocols: Step-by-Step Methodologies
-
Animal Model: Induce focal cerebral ischemia in rodents (e.g., middle cerebral artery occlusion model).
-
Microdialysis Probe Implantation: Stereotactically implant a microdialysis probe into the peri-infarct cortex.
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect dialysate samples at regular intervals before, during, and after ischemia, and following the administration of Nizofenone fumarate or vehicle.
-
Glutamate Analysis: Quantify glutamate concentrations in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Compare the temporal changes in extracellular glutamate levels between the Nizofenone-treated and control groups.
-
Sample Collection: Collect blood samples from stroke patients or animal models at baseline and various time points post-treatment.
-
Plasma Preparation: Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
ELISA Procedure: Utilize a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit for F2-isoprostanes.
-
Data Quantification: Measure the absorbance using a microplate reader and calculate the concentration of F2-isoprostanes based on a standard curve.
-
Statistical Analysis: Compare the levels of F2-isoprostanes between treatment and placebo groups.
Visualizing the Pathophysiological Landscape and Therapeutic Intervention
Caption: The ischemic cascade and the primary point of intervention for Nizofenone fumarate.
Caption: A generalized workflow for biomarker assessment in Nizofenone fumarate clinical and preclinical studies.
Conclusion and Future Directions
The selection of appropriate biomarkers is paramount for the successful clinical development of Nizofenone fumarate. A multi-pronged approach that includes markers of glutamate excitotoxicity, oxidative stress, and metabolic dysfunction will provide the most comprehensive assessment of its neuroprotective efficacy. Direct comparison with biomarkers for other stroke therapies will further delineate its unique therapeutic profile. Future research should focus on the validation of a panel of biomarkers that can be used for patient stratification and as surrogate endpoints in clinical trials. The integration of imaging biomarkers, such as diffusion-weighted MRI to assess infarct volume, with molecular biomarkers will offer a more holistic view of Nizofenone's treatment effects.
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A Researcher's Guide to the Statistical Validation of Nizofenone Fumarate's Effect on Neurological Scores
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and statistically validate preclinical studies assessing the neuroprotective efficacy of Nizofenone fumarate. By contextualizing its mechanism of action against established and alternative therapeutic agents, we offer a robust methodology for generating high-fidelity data on its potential to improve neurological outcomes.
Introduction: The Rationale for Rigorous Validation
Nizofenone is a neuroprotective agent with a multifaceted mechanism of action, primarily recognized for its potent free-radical scavenging capabilities.[1][2] Preclinical evidence suggests it mitigates neuronal damage by enhancing mitochondrial function, stabilizing the blood-brain barrier, and crucially, inhibiting the ischemic release of glutamate and subsequent lactate accumulation.[1][3] These properties make it a compelling candidate for treating acute neurological injuries such as ischemic stroke and traumatic brain injury (TBI).
However, translating promising preclinical findings into clinical success requires unimpeachable statistical validation. Neurological outcomes are inherently complex and often measured using ordinal scales, which demand specialized statistical treatment. This guide details the causal reasoning behind selecting appropriate models, neurological scores, and statistical tests to build a self-validating experimental system.
Pharmacological Context: Nizofenone and its Alternatives
A credible validation study requires comparison. While Nizofenone acts broadly as a neuroprotectant, its efficacy must be benchmarked against other agents, ideally those with different mechanisms of action.
Table 1: Comparative Profile of Neuroprotective Agents
| Agent | Primary Mechanism of Action | Key Preclinical/Clinical Evidence |
| Nizofenone Fumarate | Multi-faceted: Free radical scavenger, inhibits glutamate release, stabilizes BBB.[1][3] | Dose-dependent improvement in neurological function in preclinical models of ischemia and head trauma.[4][5] |
| Edaravone | Free radical scavenger.[1][6] | Shown to be effective in improving early neurological outcomes (7d-NIHSS) in some clinical trials.[6] |
| Citicoline | Promotes neuronal membrane repair and synthesis of phosphatidylcholine.[2] | Meta-analyses suggest efficacy in enhancing neurological function and prognosis post-stroke.[7] |
| Nimodipine | L-type calcium channel blocker, improves cerebral blood flow.[1] | Positive outcomes reported for specific dosages administered within 18 hours of stroke.[1] |
| Nerinetide (NA-1) | NMDA receptor antagonist, targets excitotoxicity.[8] | Mixed clinical trial results, with some evidence of efficacy when not co-administered with alteplase.[8] |
This comparative approach is essential. For instance, demonstrating Nizofenone's superiority over a placebo is a baseline requirement. Showing a statistically significant improvement comparable or superior to an established agent like Edaravone, which also targets oxidative stress, would provide a strong rationale for further development.
Preclinical Experimental Design: A Self-Validating Workflow
The integrity of statistical output is wholly dependent on the quality of the experimental design. The following protocol for a preclinical ischemic stroke model is designed to minimize bias and maximize reproducibility.
The Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is the gold standard for mimicking focal ischemic stroke in rodents.[9] The intraluminal suture method is preferred as it does not require a craniectomy, thus preserving the integrity of the intracranial environment.[4][9]
Protocol: Transient MCAO in Mice
-
Anesthesia & Preparation: Anesthetize the mouse (e.g., isoflurane) and place it supine on a temperature-regulated mat to maintain a body temperature of 37°C. Shave and disinfect the neck area.
-
Vessel Exposure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Suture Placement: Ligate the distal ECA. A loose temporary ligature is placed around the CCA.
-
Filament Insertion: A microvessel clip is placed on the ICA. A small incision is made in the ECA stump, and a silicon-coated monofilament is introduced and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA). The duration of occlusion (e.g., 60 minutes) should be standardized across all animals.
-
Reperfusion: After the designated occlusion time, withdraw the filament to allow reperfusion. Close the ECA stump and the neck incision.
-
Post-Operative Care: Provide post-operative analgesia and monitoring during recovery.
Causality: This procedure directly causes a reproducible infarct in the MCA territory, providing a robust model to test the ability of a neuroprotectant to salvage ischemic brain tissue and preserve neurological function.[5]
Experimental Groups and Blinding
A robust study should include at least four arms:
-
Sham: Animals undergo surgery without filament insertion.
-
Vehicle Control: MCAO animals receive the vehicle (e.g., saline) at the same time points as the treatment groups.
-
Nizofenone Fumarate: MCAO animals receive the test compound at a predetermined dose and time (e.g., intraperitoneal injection 30 minutes post-reperfusion).
-
Positive Control/Comparator: MCAO animals receive an alternative neuroprotective agent (e.g., Edaravone).
Trustworthiness: The most critical aspect for ensuring trustworthiness is blinding . The surgeon, the individual administering the drugs, and the researcher assessing the neurological scores must all be blinded to the treatment allocation of each animal.
Caption: Preclinical experimental workflow for validating neuroprotective agents.
Selection and Application of Neurological Scoring Systems
Choosing the correct scoring system is paramount. The scores must be sensitive enough to detect subtle neurological changes and validated for the specific animal model.
Modified Neurological Severity Score (mNSS)
The mNSS is a composite score widely used to assess post-injury neurological function in rodent models of TBI and can be adapted for stroke.[10] It evaluates motor, sensory, balance, and reflex functions. Scores are typically graded on an ordinal scale (e.g., 0-18), where a higher score indicates greater neurological deficit.[11]
Grip Strength Test
This test provides a quantitative measure of neuromuscular function and muscle strength, which is often impaired after stroke.[12]
Protocol: Grip Strength Test
-
Apparatus: Use a grip strength meter with a wire grid.
-
Forelimb Test: Hold the mouse by the tail and lower it towards the grid. Allow only its forepaws to grasp the grid.
-
Measurement: Gently and steadily pull the mouse horizontally away from the meter until its grip is released. The meter records the peak force in grams.
-
Repetition: Perform three to five consecutive trials and use the median or mean value for analysis.[13][14]
Causality: This test directly measures a functional outcome (strength) that is dependent on the integrity of the motor cortex and corticospinal tracts, areas commonly affected by MCAO.
Statistical Validation: The Core of the Analysis
Neurological scores from scales like the mNSS are ordinal data . This means the values have a meaningful order, but the intervals between them are not necessarily equal (e.g., the difference between a score of 2 and 3 may not be the same as between 10 and 11). Treating this data as continuous (e.g., using a t-test) is a common but significant statistical error.[15]
The Mann-Whitney U Test
For comparing two independent groups (e.g., Nizofenone vs. Vehicle), the Mann-Whitney U Test (also known as the Wilcoxon Rank Sum Test) is the appropriate non-parametric test.[16][17]
Why the Mann-Whitney U Test?
-
No Distribution Assumption: It does not assume the data follows a normal distribution, which is rarely the case for ordinal scores.[18]
-
Tests for Stochastic Dominance: It tests the null hypothesis that the distributions of the scores in the two groups are identical. A significant result implies that scores from one group are systematically higher or lower than the other.[17]
-
Robustness: It is less sensitive to outliers than parametric tests like the t-test.[17]
Statistical Analysis Plan
-
Hypothesis Formulation:
-
Null Hypothesis (H₀): There is no difference in the distribution of neurological scores between the Nizofenone-treated group and the vehicle-treated group.
-
Alternative Hypothesis (H₁): The distribution of neurological scores in the Nizofenone-treated group is significantly different (lower, indicating better function) than in the vehicle-treated group.
-
-
Data Analysis:
-
Compare the Vehicle group to the Sham group to validate that the MCAO surgery induced a significant neurological deficit.
-
Compare the Nizofenone group to the Vehicle group to test the primary hypothesis.
-
Compare the Nizofenone group to the Comparator (e.g., Edaravone) group to assess relative efficacy.
-
-
Significance Level: The conventional alpha level for statistical significance is p < 0.05.
Caption: Statistical test selection for neurological score analysis.
Data Presentation and Interpretation
Clear presentation of data is crucial for interpretation and peer review.
Table 2: Hypothetical Neurological Score Data (mNSS) at 24h Post-MCAO
| Group | N | Median Score | Interquartile Range (IQR) | p-value (vs. Vehicle) |
| Sham | 10 | 1 | 0 - 2 | <0.001 |
| Vehicle | 10 | 11 | 9 - 13 | - |
| Nizofenone (10 mg/kg) | 10 | 7 | 5 - 8.5 | 0.005 |
| Edaravone (3 mg/kg) | 10 | 8 | 6 - 10 | 0.048 |
Interpretation: In this hypothetical example, Nizofenone fumarate significantly reduced the median mNSS compared to the vehicle group (p=0.005), indicating a substantial improvement in neurological function. The median score was also lower than that of the Edaravone group, suggesting potentially greater efficacy, although a direct statistical comparison between the two treatment groups would be necessary to confirm this.
Conclusion
The statistical validation of Nizofenone fumarate's effect on neurological scores requires a methodologically sound approach that respects the nature of the data. By employing a robust preclinical model like MCAO, utilizing validated ordinal scoring systems such as the mNSS, and applying the appropriate non-parametric statistical tests like the Mann-Whitney U test, researchers can generate credible and defensible evidence. This rigorous framework, grounded in scientific integrity and causality, is essential for determining the true therapeutic potential of Nizofenone and guiding its journey from the laboratory to the clinic.
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A Cross-Study Comparative Analysis of Nizofenone Fumarate's Neuroprotective Efficacy in Preclinical Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the neuroprotective efficacy of Nizofenone fumarate across various preclinical models of cerebral ischemia. By synthesizing data from multiple studies, this document aims to offer researchers a clear perspective on the experimental evidence supporting Nizofenone's therapeutic potential and to highlight areas for future investigation.
Introduction: The Promise of Nizofenone Fumarate in Ischemic Stroke
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of biochemical events leading to neuronal cell death and long-term disability. A key therapeutic strategy in stroke research is the development of neuroprotective agents that can mitigate this ischemic damage. Nizofenone fumarate, a compound with potent antioxidant and cell membrane-stabilizing properties, has emerged as a promising candidate. Its proposed mechanism of action involves the inhibition of excitotoxicity and the preservation of cellular energy metabolism, two critical pathways implicated in ischemic neuronal injury.
Comparative Efficacy of Nizofenone Fumarate Across Ischemia Models
The true test of a neuroprotective agent's potential lies in its consistent performance across a range of preclinical models that mimic different aspects of human stroke. This section critically examines the efficacy of Nizofenone fumarate in distinct ischemia paradigms, including global cerebral ischemia, focal cerebral ischemia, and anoxic conditions.
Global Cerebral Ischemia: Preserving Neuronal Integrity in the Hippocampus
Global cerebral ischemia, where blood flow to the entire brain is compromised, is often modeled in rodents using the four-vessel occlusion (4-VO) technique. In a notable study utilizing this model in rats, Nizofenone fumarate demonstrated significant neuroprotective effects. Administration of Nizofenone (10 mg/kg, i.p.) markedly inhibited the ischemia-induced increase in extracellular glutamate and the subsequent post-ischemic accumulation of lactate in the hippocampus.[1] This dual action is critical, as excessive glutamate leads to excitotoxicity, and lactate accumulation contributes to cellular acidosis and further neuronal damage. The intervention resulted in a significant reduction in neuronal cell death in the vulnerable CA1 pyramidal cell layer of the hippocampus.[1]
Focal Cerebral Ischemia: Mitigating Edema in a Gerbil Model
Focal ischemia, representing the majority of clinical strokes, is often modeled by occluding a specific cerebral artery. In a study on Mongolian gerbils subjected to common carotid artery occlusion, Nizofenone fumarate was evaluated for its effect on cerebral edema, a major contributor to secondary brain injury. The study distinguished between cytotoxic edema (early-stage cell swelling) and vasogenic edema (later-stage fluid leakage from blood vessels). Nizofenone (30 mg/kg, i.p.) was found to be particularly effective in reducing vasogenic edema, with its significant effects on brain water content observed 24 hours after the ischemic insult in both permanent and temporary occlusion models.[2] This suggests a therapeutic window for Nizofenone in targeting the later stages of ischemic brain injury.
Anoxic Conditions: Dose-Dependent Protection Against Oxygen Deprivation
To assess its direct protective effect against oxygen deficiency, Nizofenone fumarate was investigated in a mouse model of KCN-induced anoxia. This model simulates the cytotoxic hypoxia that occurs during ischemia. The study revealed a dose-dependent protective effect, with a significant reduction in mortality observed at doses as low as 0.3 mg/kg (i.p.).[3] Furthermore, at a dose of 10 mg/kg (i.p.), Nizofenone was shown to ameliorate the anoxia-induced disruption of cerebral energy metabolism. It helped in preserving high-energy phosphate stores and glucose levels while preventing a sharp rise in lactate, thereby maintaining the cerebral energy charge potential close to normal.[3]
Quantitative Comparison of Nizofenone Fumarate Efficacy
To facilitate a clear comparison of Nizofenone's performance, the following table summarizes the key quantitative findings from the discussed studies.
| Ischemia Model | Animal Species | Nizofenone Fumarate Dose | Key Efficacy Endpoints | Outcome |
| Global Cerebral Ischemia (4-Vessel Occlusion) | Rat | 10 mg/kg (i.p.) | Inhibition of ischemic glutamate release and post-ischemic lactate accumulation; Reduction of neuronal death in hippocampal CA1 region. | Significant neuroprotection.[1] |
| Focal Cerebral Ischemia (Common Carotid Artery Occlusion) | Gerbil | 30 mg/kg (i.p.) | Reduction of brain water content (cerebral edema). | Significant reduction in vasogenic edema at 24-72 hours post-ischemia.[2] |
| Anoxia (KCN-induced) | Mouse | 0.3 - 10 mg/kg (i.p.) | Decreased mortality rate; Amelioration of disordered cerebral energy metabolism. | Dose-dependent protection against anoxia.[3] |
Note: A significant gap in the current literature is the absence of studies evaluating Nizofenone fumarate in the widely used Middle Cerebral Artery Occlusion (MCAO) model in rats or mice. Data from this model would be crucial for a more direct and comprehensive comparison of its efficacy in focal versus global ischemia.
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental design is paramount to interpreting the efficacy data. Below are the detailed protocols for the key ischemia models discussed.
Global Cerebral Ischemia: Four-Vessel Occlusion (4-VO) in Rats
This model induces transient global cerebral ischemia, leading to selective neuronal death, particularly in the hippocampus.
Caption: Workflow for the Rat 4-Vessel Occlusion Model.
Focal Cerebral Ischemia: Common Carotid Artery Occlusion in Gerbils
This model is used to induce either permanent or temporary focal ischemia, leading to the development of cerebral edema.
Caption: Workflow for the Gerbil Focal Ischemia Model.
Proposed Signaling Pathway of Nizofenone Fumarate in Ischemia
Based on the available evidence, Nizofenone fumarate appears to exert its neuroprotective effects through a multi-targeted mechanism. The following diagram illustrates the proposed signaling pathway.
Caption: Nizofenone's multi-target action in ischemia.
Conclusion and Future Directions
The collective evidence from diverse preclinical models strongly suggests that Nizofenone fumarate possesses significant neuroprotective properties. Its ability to counteract key pathological events in the ischemic cascade, namely excitotoxicity and metabolic dysregulation, underscores its therapeutic potential. The consistent efficacy observed in models of global ischemia, focal ischemia-induced edema, and anoxia provides a solid foundation for its further development.
However, to strengthen the case for clinical translation, future research should prioritize evaluating Nizofenone fumarate in the MCAO model in rats or mice. This would not only allow for a more direct comparison with a vast body of existing preclinical stroke research but also enable a more refined assessment of its therapeutic window, dose-response relationship, and long-term functional outcomes in a clinically relevant setting. Such studies will be instrumental in bridging the gap between promising preclinical data and successful clinical application for the treatment of ischemic stroke.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
